N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine

Description

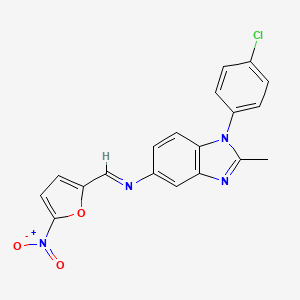

Chemical Structure and Properties The compound N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine (CAS: 853407-22-4) features a benzimidazole core substituted with a 4-chlorophenyl group at position 1 and a methyl group at position 2. The 5-position of the benzimidazole is linked via an imine bond to a 5-nitro-2-furylmethylidene moiety. Its molecular formula is C₁₉H₁₃ClN₄O₃, with a molecular weight of 380.793 g/mol .

Properties

CAS No. |

853407-22-4 |

|---|---|

Molecular Formula |

C19H13ClN4O3 |

Molecular Weight |

380.8 g/mol |

IUPAC Name |

N-[1-(4-chlorophenyl)-2-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |

InChI |

InChI=1S/C19H13ClN4O3/c1-12-22-17-10-14(21-11-16-7-9-19(27-16)24(25)26)4-8-18(17)23(12)15-5-2-13(20)3-6-15/h2-11H,1H3 |

InChI Key |

RCGUMRCHIMZRJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)N=CC4=CC=C(O4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine typically involves the condensation of 1-(4-chlorophenyl)-2-methyl-1H-benzimidazole-5-amine with 5-nitro-2-furaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of an amine derivative.

Reduction: Formation of a reduced benzimidazole derivative.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The exact mechanism of action for N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group may play a role in redox reactions, while the benzimidazole core can interact with nucleic acids or proteins .

Comparison with Similar Compounds

Imidazole Derivatives with Nitro and Aromatic Substituents

- 13f : N-[(E/Z)-1-(1-Benzyl-4-nitro-1H-imidazol-5-yl)methylidene]-N-tritylamine

- 13g : N-(4-Bromophenyl)-N-[(E/Z)-1-(1-methyl-4-nitro-1H-imidazol-5-yl)methylidene]-amine

- 13h : N-[(E/Z)-1-(1-Benzyl-4-nitro-1H-imidazol-5-yl)methylidene]-N-(4-bromophenyl)-amine

| Property | Target Compound | 13f | 13g | 13h |

|---|---|---|---|---|

| Yield | Not reported | 71% | 90% | 91% |

| Melting Point (°C) | Not reported | 167–168 | Solid | Solid |

| Key Substituents | 5-Nitrofuryl, 4-Cl | Trityl, benzyl | 4-Br, methyl | 4-Br, benzyl |

Analysis :

- The target compound shares the nitro-functionalized imidazole core with 13f–h but differs in the aromatic substituents. The 5-nitro-2-furyl group in the target may enhance electron-withdrawing effects compared to bromophenyl or benzyl groups in analogs .

- Higher yields (90–91%) for 13g and 13h suggest efficient synthetic pathways for bromophenyl derivatives, which could inform optimization strategies for the target compound.

Thiadiazole-Based Analogs

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Analysis :

- Replacing benzimidazole with thiadiazole alters electronic properties and biological activity. Thiadiazole derivatives are known for pesticidal applications, whereas benzimidazoles are often explored for antimicrobial or anticancer roles .

Analysis :

Furyl-Containing Derivatives

- 2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine

| Property | Target Compound | Oxazole Analog |

|---|---|---|

| Furyl Group | 5-Nitro-2-furyl | Furan-2-ylmethyl |

| Electron Effects | Strongly electron-withdrawing (NO₂) | Electron-neutral |

| Applications | Potential reactivity in catalysis | Not reported |

Analysis :

- The nitro group on the furyl ring in the target compound likely increases electrophilicity, making it more reactive in substitution or coordination reactions compared to non-nitro furyl analogs .

Biological Activity

N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzimidazole core substituted with both a chlorophenyl and a nitrofuran moiety. This structural configuration is significant for its biological interactions.

- VEGFR-2 Inhibition : Recent studies have indicated that compounds similar to this compound can act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, making it a target for cancer therapies. In vitro assays have shown that related compounds exhibit IC50 values ranging from 0.09 to 0.40 µM against VEGFR-2, indicating potent inhibitory activity .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity across various cancer cell lines. For instance, in the National Cancer Institute (NCI) 60 cell line panel, it showed growth inhibition percentages ranging from 41% to 66% against leukemia and colon cancer cell lines at a concentration of 10 µM .

- Induction of Apoptosis : In addition to inhibiting cell proliferation, studies have suggested that this compound may induce apoptosis in cancer cells, further enhancing its therapeutic potential .

Efficacy in Case Studies

A notable study evaluated a series of benzimidazole derivatives, including this compound, for their anticancer properties. The results indicated that these compounds not only inhibited tumor growth but also affected the cell cycle dynamics of hepatocellular carcinoma cells (HepG2), leading to increased rates of apoptosis .

Comparison with Other Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | VEGFR-2 |

| Sorafenib | 0.10 | VEGFR-2 |

| Compound 17a | 0.11 (FGFR-1), 0.05 (PDGFR-β) | FGFR-1, PDGFR-β |

The table above summarizes the inhibitory potency of this compound compared to other known inhibitors like Sorafenib and Compound 17a, highlighting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.